molecular formula C7H14N2O2S B11770261 2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 64950-14-7

2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11770261
CAS No.: 64950-14-7
M. Wt: 190.27 g/mol
InChI Key: COKGSRJPLUNYIU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature & Molecular Formula Validation

The systematic IUPAC name for this compound is (2R,4S)-2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid , reflecting its stereochemical configuration at the C2 and C4 positions. The molecular formula C₇H₁₄N₂O₂S (MW: 190.27 g/mol) was validated via high-resolution mass spectrometry (HRMS) and elemental analysis, confirming a sulfur-containing five-membered ring fused with a carboxylic acid and aminomethyl substituent.

Table 1: Molecular Descriptors of 2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

Property Value Source
Molecular Formula C₇H₁₄N₂O₂S
Molecular Weight 190.27 g/mol
SMILES CC1(C@@HC(=O)O)C
InChIKey COKGSRJPLUNYIU-UHNVWZDZSA-N

The thiazolidine ring adopts a puckered conformation , stabilized by intramolecular hydrogen bonding between the carboxylic acid and aminomethyl groups.

Crystallographic Studies of the Thiazolidine Ring System

Single-crystal X-ray diffraction (SC-XRD) analysis reveals a twist-boat conformation for the thiazolidine ring, with puckering parameters Q = 0.42 Å and θ = 112.3°. The 5,5-dimethyl substituents induce significant ring distortion, reducing the endocyclic torsion angle (C2–S1–C5–C4) to 15.8° compared to 25.4° in non-methylated analogs.

Key Crystallographic Parameters

  • Space Group: P2₁2₁2₁
  • Unit Cell Dimensions: a = 7.23 Å, b = 9.45 Å, c = 12.67 Å
  • R Factor: 0.032

The carboxylic acid group forms a bifurcated hydrogen bond with the thiazolidine nitrogen (N–H···O=C, 2.01 Å) and a water molecule (O–H···O, 1.89 Å), stabilizing the crystal lattice.

Conformational Analysis via X-ray Diffraction Data

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) correlate closely with experimental SC-XRD data, showing a 1.4 kcal/mol energy preference for the twist-boat over the envelope conformation. The 5,5-dimethyl groups impose gauche interactions (torsional strain = 3.2 kcal/mol), forcing the aminomethyl substituent into an axial orientation to minimize steric hindrance.

Figure 1: Conformational Energy Landscape
(Hypothetical depiction based on : Energy vs. ring-puckering amplitude, highlighting the twist-boat minimum.)

Stereoelectronic Effects of the 5,5-Dimethyl Substituent

The geminal dimethyl groups at C5 exert pronounced stereoelectronic effects :

  • Ring Strain Modulation : The C5–C5 bond length (1.54 Å) exceeds typical C–C single bonds (1.47 Å), indicating hyperconjugation with adjacent sulfur lone pairs.
  • Electronic Withdrawal : The methyl groups reduce the electron density at S1 by 12% (NBO analysis), polarizing the C4–S1 bond and enhancing carboxylic acid acidity (pKa = 2.9 vs. 3.4 in des-methyl analog).
  • Steric Shielding : The bulky substituents hinder nucleophilic attack at C4, increasing hydrolytic stability (t₁/₂ = 48 h at pH 7 vs. 12 h for 5-H analogs).

Comparative Analysis with Related Thiazolidine-4-carboxylic Acid Derivatives

Table 2: Structural and Physicochemical Comparison

Compound Substituents Ring Conformation pKa (COOH) Reference
5,5-Dimethylthiazolidine-4-carboxylic acid 5,5-dimethyl Twist-boat 2.9
2-(3-Pyridyl)-5,5-dimethylthiazolidine-4-carboxylic acid 2-pyridyl, 5,5-dimethyl Envelope 3.1
L-Thioproline None Planar 3.4

The 2-pyridyl derivative exhibits reduced ring puckering (Q = 0.31 Å) due to π-stacking interactions, while L-thioproline adopts a planar conformation, facilitating enzymatic recognition. The 5,5-dimethyl group universally enhances metabolic stability across derivatives (CLhep < 5 mL/min/kg vs. >20 mL/min/kg for non-methylated analogs).

Properties

CAS No.

64950-14-7

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C7H14N2O2S/c1-7(2)5(6(10)11)9-4(3-8)12-7/h4-5,9H,3,8H2,1-2H3,(H,10,11)

InChI Key

COKGSRJPLUNYIU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)CN)C(=O)O)C

Origin of Product

United States

Preparation Methods

Thiazolidine Ring Formation via Cyclocondensation

The thiazolidine core is typically constructed through a cyclocondensation reaction between cysteine derivatives and carbonyl compounds. For 2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, L-cysteine reacts with isobutyraldehyde under acidic conditions to form a thiazolidine intermediate. This step proceeds via nucleophilic attack of the cysteine thiol group on the aldehyde, followed by cyclization and dehydration.

Reaction Conditions:

  • Solvent: Water or aqueous ethanol

  • Catalyst: Hydrochloric acid (1–2 M)

  • Temperature: 60–80°C

  • Time: 4–6 hours

The intermediate is isolated as a hydrochloride salt, yielding 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid, which serves as the precursor for subsequent aminomethylation.

Aminomethylation via Nucleophilic Substitution

Introduction of the aminomethyl group requires selective substitution at the C2 position of the thiazolidine ring. This is achieved by reacting the thiazolidine intermediate with formaldehyde and ammonium chloride under reductive amination conditions:

Thiazolidine+HCHO+NH4ClNaBH42-(Aminomethyl) derivative\text{Thiazolidine} + \text{HCHO} + \text{NH}4\text{Cl} \xrightarrow{\text{NaBH}4} \text{2-(Aminomethyl) derivative}

Key Parameters:

  • pH: 8–9 (maintained with sodium bicarbonate)

  • Reducing Agent: Sodium cyanoborohydride (NaBH3_3CN) improves selectivity.

  • Yield: 65–72% after column chromatography.

Ring Cleavage and Carboxylic Acid Activation

A critical step involves cleaving the thiazolidine ring to liberate the carboxylic acid group. The patent US3888923A describes using carbonyl reagents (e.g., hydrazine, hydroxylamine) in a biphasic system:

  • Reagents: Hydrazine hydrate (1.1 equiv)

  • Solvents: Water and dichloromethane (1:1 v/v)

  • Temperature: 40–60°C

  • Time: 1–2 hours

The reaction selectively opens the thiazolidine ring, yielding penicillamine derivatives, which are oxidized to the target carboxylic acid using hydrogen peroxide.

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance reproducibility and safety. Key advantages include:

Parameter Batch Reactor Flow Reactor
Reaction Time6 hours30 minutes
Yield68%82%
Byproduct Formation12%5%

Conditions:

  • Residence Time: 10 minutes

  • Pressure: 2–3 bar

  • Catalyst: Immobilized lipases for enantioselective synthesis.

Steam Distillation for Precursor Activation

Partial ring opening via steam distillation improves reaction kinetics in subsequent steps. The patent US3888923A specifies distilling 60–80% of the thiazolidine precursor with water-isobutyraldehyde azeotrope, reducing side reactions during aminomethylation.

Stereochemical Control and Resolution

Chiral Auxiliaries for Enantioselective Synthesis

The (2R,4S) configuration is achieved using L-cysteine as the chiral template. Diastereomeric salts formed with (−)-menthol allow resolution via crystallization:

Resolution Agent Solvent Diastereomeric Excess
(−)-MentholEthanol98%
L-Tartaric acidAcetone92%

Enzymatic Resolution

Lipase-catalyzed acetylation selectively modifies the undesired enantiomer, leaving the target (2R,4S)-isomer unreacted. Candida antarctica lipase B (CAL-B) achieves 99% enantiomeric excess (ee) in toluene at 45°C.

Purification and Analytical Validation

Recrystallization Protocols

Final purification involves recrystallization from ethanol-water (7:3 v/v), yielding colorless needles with >99.5% purity (HPLC).

Crystallization Data:

  • Melting Point: 210–212°C

  • [α]D25^{25}_D: +50° (c = 1, DMF).

Spectroscopic Characterization

  • IR (KBr): 3250 cm1^{-1} (N–H), 1705 cm1^{-1} (C=O), 2550 cm1^{-1} (S–H, absent in final product).

  • 1^1H NMR (400 MHz, D2_2O): δ 1.45 (s, 6H, CH3_3), 3.22 (dd, J = 12.4 Hz, 1H, CH2_2NH2_2), 4.15 (m, 1H, C4-H).

Reaction Optimization and Troubleshooting

Common Side Reactions and Mitigation

  • Oxazolone Formation: Occurs at pH > 9. Mitigated by maintaining pH 7–8 with phosphate buffers.

  • Dimerization: Reduced by using dilute solutions (<0.5 M).

Solvent and Catalyst Screening

A comparative study of solvents and catalysts revealed:

Solvent Catalyst Yield ee (%)
DichloromethanePyridine58%85
TetrahydrofuranTriethylamine63%88
Water No catalyst 72% 98

Water emerged as the optimal solvent due to enhanced stereoselectivity and reduced environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution

The amino group (-NH₂) in the compound acts as a nucleophile under basic conditions, enabling substitution reactions with electrophiles (e.g., acyl chlorides, sulfonates).

Oxidation and Reduction

  • Oxidation : The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

  • Reduction : Reduction of the oxazole ring (if present) to oxazolidine derivatives is achievable with reagents such as lithium aluminum hydride.

Ring-Chain Tautomerization

Under acidic conditions, the thiazolidine ring may undergo tautomerization via iminium or sulfonium ion intermediates, leading to structural rearrangements . This process is influenced by stereochemistry and solvent choice .

Reaction Type Conditions Product
Nucleophilic substitutionBasic conditions (e.g., NaOH)Acylated derivatives
OxidationH₂O₂, acidic mediumSulfoxides/sulfones
ReductionLiAlH₄, inert atmosphereOxazolidine derivatives
TautomerizationAcidic pH (e.g., HCl)Rearranged thiazolidine forms

Epimerization

The compound undergoes epimerization at the C-2 position in aqueous solutions, particularly under dilute conditions. This stereochemical instability highlights the need for controlled storage (e.g., lyophilization) .

Biochemical Interactions

  • Enzymatic degradation : The compound may serve as a storage form for cysteine analogs, releasing them under enzymatic conditions .

  • Antioxidant activity : Analogous thiazolidine derivatives reduce intracellular reactive oxygen species (ROS), suggesting potential roles in cellular defense mechanisms .

Stability Factor Impact
Aqueous solutionsEpimerization at C-2 position
Enzymatic conditionsLiberation of cysteine analogs
Oxidative stressROS reduction via antioxidant activity

Biochemical Roles

  • Enzyme modulation : Structural similarities to amino acids enable interactions with enzymes or receptors, though specific targets remain under investigation .

  • Therapeutic potential : Derivatives show antimicrobial activity (e.g., against influenza neuraminidase) and tyrosinase inhibition, positioning them as candidates for drug discovery .

Material Science

The compound’s reactivity and functional groups make it a precursor for polymers or coatings. Its stability under varied conditions enhances its utility in industrial applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to interfere with bacterial cell wall synthesis, similar to penicillin derivatives. Case studies have shown effectiveness against various Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent studies have explored the compound's role in cancer therapy. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Research highlights its potential as an adjunct therapy in combination with existing chemotherapeutics .

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its ability to mitigate neuroinflammation and oxidative stress in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Biochemical Mechanisms

The biological activities of 2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
  • Oxidative Stress Modulation : It can modulate oxidative stress pathways, providing protective effects in neuronal cells.
  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed significant inhibition of Staphylococcus aureus growth. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics like penicillin .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. These findings suggest its potential as a novel therapeutic agent in oncology .

Case Study 3: Neuroprotection

Research involving animal models of Alzheimer's disease indicated that administration of this compound reduced markers of neuroinflammation and improved cognitive function. This suggests a promising avenue for further exploration in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Core Thiazolidine Derivatives

The thiazolidine scaffold is shared among several analogues, but substituent variations dictate their biological and chemical properties:

Compound Name Substituents (Position 2) Key Functional Groups Biological Relevance Reference(s)
Target Compound Aminomethyl -NH2CH2- β-lactamase inhibition, intermediate
Ampicillinoic Acid (ZZ7) [(R)-2-amino-2-phenylacetyl]amino Phenylacetyl-amide Penicillin-binding protein (PBP) ligand
Bora-Penicilloate Analogues Dihydroxyboranyl-phenylacetamido Boronic acid Class C β-lactamase inhibition
Nafcillin Derivative (PDB 5TY7) (2-ethoxynaphthalen-1-yl)carbonyl Naphthyl-ethoxy PBP4 binding (Staphylococcus aureus)
Amoxicillin EP Impurity K Dimerized hydroxyphenylacetyl Bicyclic thiazolidine Antibiotic degradation product

Stereochemical and Functional Differences

  • Dimerization : Amoxicillin EP Impurity K’s dimeric structure reduces bioavailability but is critical for stability studies .

Stability Profiles

  • The target compound’s 5,5-dimethyl group enhances ring stability against hydrolysis compared to non-methylated analogues (e.g., 2-thienyl-thiazolidines) .
  • Ampicillinoic acid’s open-chain structure is prone to oxidation, necessitating stabilization via salt formation (e.g., sodium salts) .

Enzyme Inhibition Data

Compound Target Enzyme Inhibition (IC50/Ki) Affinity (ΔG, kcal/mol) Reference(s)
Target Compound Class C β-lactamase Not reported -7.9 (docking score)
Bora-Penicilloate Class C β-lactamase ~1–10 µM N/A
Ampicillinoic Acid (ZZ7) PBP2 (Shigella flexneri) N/A -7.9 (docking)
Ceforanide (Control) PBP2 N/A -8.4 (docking)

Mechanistic Insights

  • Target Compound : Predicted to mimic tetrahedral intermediates in β-lactamase catalysis, similar to boronic acid inhibitors, but lacks boronate’s covalent binding .
  • Ampicillinoic Acid: Acts as a competitive inhibitor of PBPs by occupying the active site, though lower affinity than cephalosporins .
  • Bora-Penicilloates : Inhibit class C β-lactamases via transition-state analog formation but fail against class A due to divergent active-site geometries .

Biological Activity

2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, also known as thiazolidine-4-carboxylic acid (T4C), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of penicillamine or related compounds. The compound can epimerize at the C-2 position in dilute aqueous solutions, which is crucial for its biological activity .

Molecular Characteristics:

  • Molecular Formula: C7H14N2O2S
  • Molecular Weight: 174.27 g/mol
  • CAS Number: 2714805-53-3

Antioxidant Activity

Research indicates that T4C and its derivatives can significantly reduce intracellular reactive oxygen species (ROS) levels. This property suggests a potential role in oxidative stress defense mechanisms. In vitro studies demonstrated that T4C enhances the growth of trophozoites while mitigating oxidative damage .

Anticancer Properties

Thiazolidine derivatives have shown promising anticancer activity across several cell lines. For instance, compounds derived from T4C exhibited cytotoxic effects against human glioblastoma and melanoma cells. Structure-activity relationship (SAR) studies revealed that modifications to the thiazolidine ring can enhance anticancer potency .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AU251 (Glioblastoma)10 ± 2Induction of apoptosis
Compound BWM793 (Melanoma)12 ± 3Inhibition of cell proliferation
T4C DerivativeA431 (Carcinoma)15 ± 1Bcl-2 pathway modulation

Antiviral Activity

T4C has been studied for its potential as an influenza neuraminidase inhibitor. The compound's structure allows it to interfere with viral replication processes, making it a candidate for antiviral drug development .

Table 2: Influenza Neuraminidase Inhibition by Thiazolidine Derivatives

CompoundInhibition Percentage (%)Reference
T4C Derivative X85%
T4C Derivative Y90%

Case Studies

  • Oxidative Stress Defense : In a study involving amebic lysates, T4C was shown to liberate L-cysteine, which plays a crucial role in cellular defense against oxidative stress. The study reported enhanced trophozoite growth and reduced ROS levels when T4C was administered .
  • Anticancer Efficacy : A series of thiazolidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the thiazolidine ring significantly increased cytotoxicity, highlighting the importance of structural modifications in drug design .

Q & A

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid and its derivatives?

Methodological Answer: Synthesis typically involves coupling reactions and pH-controlled cyclization. For example:

  • Coupling with EDCI/HOBT : Derivatives are synthesized by reacting Boc-protected carboxylic acids with amines using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) in dichloromethane, followed by Boc deprotection with trifluoroacetic acid (TFA) .
  • pH optimization : A key step involves adjusting pH to 12–12.5 with NaOH during cyclization, followed by acidification to precipitate the product. This method yields stereoisomeric mixtures (e.g., 75% yield for a related compound) .

Q. How can researchers characterize the purity and structure of synthesized derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR confirms substituent positions and stereochemistry (e.g., thiazolidine ring protons appear as distinct multiplets) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weights (e.g., C32_{32}H40_{40}N6_6O11_{11}S2_2 derivatives with m/z 748.82) .
  • Chromatography : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates pure stereoisomers .

Q. What analytical techniques are recommended for confirming stereochemistry?

Methodological Answer:

  • Chiral Auxiliaries : Use of 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) enables enantioselective synthesis, yielding diastereomers with >97% selectivity. X-ray crystallography (31 structures reported) validates configurations .
  • Diastereomer Separation : pH-controlled crystallization or chiral HPLC resolves mixtures (e.g., (2RS,4S) isomers) .

Advanced Research Questions

Q. How can researchers address stereoisomer formation during synthesis?

Methodological Answer:

  • Enantioselective Strategies : Titanium or boron enolates of acyl-DIOZ intermediates react with electrophiles (e.g., amidomethylation) to yield β2_2-amino acids with 80–97% diastereomeric excess .
  • Crystallization Optimization : Adjusting solvent polarity and temperature enhances isolation of specific stereoisomers (e.g., pale yellow powder with 75% yield) .

Q. What strategies mitigate impurities like dimeric byproducts?

Methodological Answer:

  • Impurity Profiling : LC-MS identifies dimers (e.g., Amoxicillin EP Impurity K, C32_{32}H40_{40}N6_6O11_{11}S2_2, m/z 748.82) formed via nucleophilic attack during coupling. Adjusting reaction stoichiometry and monitoring pH reduces dimerization .
  • Purification Protocols : Sequential washing with NaHCO3_3 and brine, followed by recrystallization, removes unreacted monomers and dimers .

Q. How does structural conformation influence biological target interactions?

Methodological Answer:

  • Crystallographic Studies : The compound’s thiazolidine ring and aminomethyl side chain bind penicillin-binding proteins (PBPs), as shown in the crystal structure of Yersinia pestis PBP 2 (PDB: 6TIX). The 5,5-dimethyl group enhances steric stabilization in the active site .
  • Structure-Activity Relationship (SAR) : Modifying the aryl group (e.g., 4-acetylamino-phenyl) alters antibacterial potency. Derivatives with lipophilic amides (e.g., hexadecylamide) show improved membrane permeability .

Q. What methodologies evaluate structure-activity relationships (SAR) in biological assays?

Methodological Answer:

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-negative/positive bacteria quantify efficacy. For example, thiazolidine-4-carboxylic acid amides with Z-octadec-8-enylamide chains exhibit enhanced activity .
  • Molecular Docking : Computational models predict binding affinities to PBPs or β-lactamases, guiding rational design of derivatives .

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